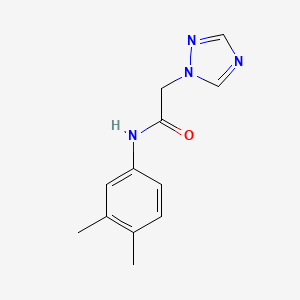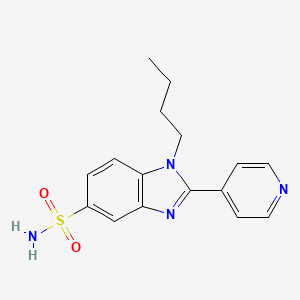![molecular formula C19H26N4O2 B7565137 N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NECA and is used in various biochemical and physiological experiments. In
作用機序
The mechanism of action of NECA involves its binding to adenosine receptors, which are G protein-coupled receptors that are widely expressed in various tissues. Adenosine receptors are involved in various physiological processes such as regulation of neurotransmitter release, modulation of immune cell function, and regulation of cardiovascular function. NECA has been shown to activate adenosine receptors, which leads to the activation of downstream signaling pathways such as cAMP/PKA and MAPK/ERK.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NECA depend on the specific adenosine receptor subtype that it activates. Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. Activation of A1 receptors leads to inhibition of neurotransmitter release and reduction in heart rate and blood pressure. Activation of A2A receptors leads to vasodilation and increased blood flow to the brain. Activation of A2B receptors leads to modulation of immune cell function. Activation of A3 receptors leads to inhibition of cell proliferation and induction of apoptosis.
実験室実験の利点と制限
NECA has several advantages for lab experiments. It is a potent and selective adenosine receptor agonist, which allows for specific activation of adenosine receptors. It is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, NECA also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. It also has low solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
There are several future directions for research on NECA. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in modulating immune cell function in various disease states such as autoimmune disorders and cancer. Additionally, further studies are needed to elucidate the signaling pathways and downstream effects of NECA activation, which could lead to the development of novel therapeutic targets.
合成法
The synthesis method of NECA involves the reaction of 3-[[acetyl(ethyl)amino]methyl]phenylhydrazine with 5-tert-butyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is NECA, which can be purified by recrystallization or column chromatography.
科学的研究の応用
NECA has been widely used in scientific research for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, NECA has been shown to activate adenosine receptors, which play a crucial role in regulating neuronal activity and synaptic transmission. In immunology, NECA has been shown to modulate the function of immune cells such as T cells and macrophages, which are involved in the immune response. In cancer research, NECA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
特性
IUPAC Name |
N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-6-23(13(2)24)12-14-8-7-9-15(10-14)20-18(25)16-11-17(22-21-16)19(3,4)5/h7-11H,6,12H2,1-5H3,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCUAPUTQBXEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)NC(=O)C2=NNC(=C2)C(C)(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)

![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)

![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)